(R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid
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Overview
Description
®-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a chiral compound that features a piperazine ring substituted with a methyl group and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides.
Attachment of the Phenylacetic Acid Moiety: This step involves the reaction of the piperazine derivative with phenylacetic acid or its derivatives under suitable conditions, such as in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for ®-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine structure and are studied for their interactions with alpha1-adrenergic receptors.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with potential antibacterial activity.
Uniqueness
®-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is unique due to its specific chiral configuration and the presence of both a piperazine ring and a phenylacetic acid moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
(2R)-2-(4-methylpiperazin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)12(13(16)17)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17)/t12-/m1/s1 |
InChI Key |
OQZOPIFSTNJPIM-GFCCVEGCSA-N |
Isomeric SMILES |
CN1CCN(CC1)[C@H](C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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